molecular formula C12H16BrN3O B2878199 3-[(5-Bromopyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane CAS No. 2196211-53-5

3-[(5-Bromopyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane

Cat. No. B2878199
CAS RN: 2196211-53-5
M. Wt: 298.184
InChI Key: LYYJGRINVAANEY-UHFFFAOYSA-N
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Description

The compound “3-[(5-Bromopyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane” is a complex organic molecule. It contains a bromopyrimidine group attached to an 8-methyl-8-azabicyclo[3.2.1]octane moiety via an ether linkage .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the bicyclic and pyrimidine rings. The bromopyrimidine group is a heterocyclic aromatic ring, which could contribute to the compound’s reactivity .


Chemical Reactions Analysis

The bromine atom in the bromopyrimidine group is a good leaving group, which means it could undergo nucleophilic substitution reactions. The bicyclic structure could also undergo various ring-opening reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Sulfoxides

The bromine complex of 1,4-diazabicyclo[2.2.2]octane has been utilized for the selective oxidation of various sulfides to sulfoxides, showcasing the compound's role as an excellent oxidizing agent in aqueous media (Ōae et al., 1966).

Bridged Azabicyclic Compounds

Radical translocation reactions of 1-(o-halogenobenzoyl)-2-(prop-2-enyl)-piperidines have been used for synthesizing bridged azabicyclic compounds, yielding significant insights into regioselective cyclization processes (Ikeda et al., 1996).

Functionalized Carbocycles from Carbohydrates

A method involving the treatment of 6-bromo-6-deoxy- and 6-deoxy-6-iodo-D-glucopyranosyl compounds with zinc in ethanol has been developed to convert acyclic dideoxy-D-xylo-hex-5-enoses into 3-oxa-2-azabicyclo[3.3.0]octanes, demonstrating the compound's versatility in synthesizing functionalized carbocycles (Ferrier et al., 1983).

Synthesis of Azatropane

An efficient synthesis route for 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) from pyroglutamic acid has been reported, highlighting the compound's potential in generating novel analogues with affinity at D2 and 5-HT2A receptors (Singh et al., 2007).

Biological Applications and Structural Studies

Antifilarial Agents

N-acylated 1,4-diazabicyclo[3.2.1]octanes have shown potent microfilaricidal activity in the Litomosoides carinii gerbil test system, indicating their potential as antifilarial agents (Sturm et al., 1977).

Piracetam-like Nootropics

Derivatives involving the 1-azabicyclo[3.3.0]octane ring have been synthesized and evaluated for their cerebral function-improving effects, akin to piracetam, suggesting their utility in enhancing cognitive functions (Oka et al., 2000).

Mechanism of Action

Without specific context or further information, it’s difficult to predict the exact mechanism of action of this compound. It could potentially interact with biological systems in a variety of ways depending on its structure and functional groups .

Safety and Hazards

As with any chemical compound, handling “3-[(5-Bromopyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane” would require appropriate safety precautions. The bromine atom could make this compound potentially hazardous .

Future Directions

The study and application of this compound could be a potential area of research in organic chemistry. Its complex structure and functional groups could make it interesting for synthesis and reactivity studies .

properties

IUPAC Name

3-(5-bromopyrimidin-2-yl)oxy-8-methyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O/c1-16-9-2-3-10(16)5-11(4-9)17-12-14-6-8(13)7-15-12/h6-7,9-11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYJGRINVAANEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-Bromopyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane

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